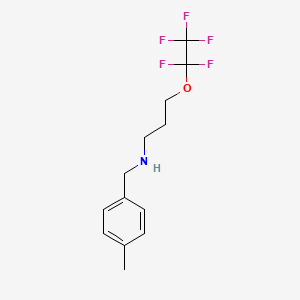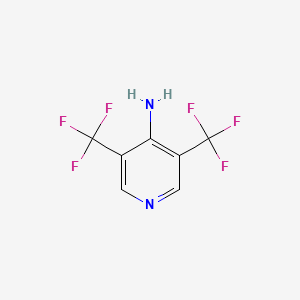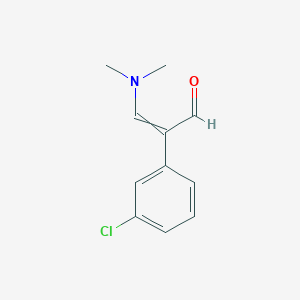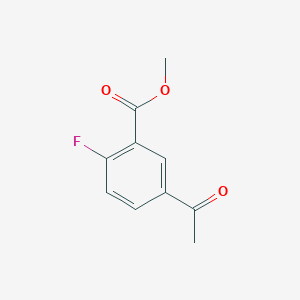
(4-Methyl-benzyl)-(3-pentafluoroethyloxy-propyl)-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Methyl-benzyl)-(3-pentafluoroethyloxy-propyl)-amine is an organic compound with the molecular formula C13H16F5NO. This compound is characterized by the presence of a 4-methyl-benzyl group and a 3-pentafluoroethyloxy-propyl group attached to an amine functional group. It is of interest in various fields of scientific research due to its unique chemical structure and properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methyl-benzyl)-(3-pentafluoroethyloxy-propyl)-amine typically involves a multi-step process. One common route includes the following steps:
Preparation of 4-Methyl-benzyl chloride: This can be achieved by reacting 4-methylbenzyl alcohol with thionyl chloride under reflux conditions.
Preparation of 3-Pentafluoroethyloxy-propylamine: This involves the reaction of 3-chloropropylamine with pentafluoroethanol in the presence of a base such as potassium carbonate.
Coupling Reaction: The final step involves the nucleophilic substitution reaction between 4-methyl-benzyl chloride and 3-pentafluoroethyloxy-propylamine in the presence of a suitable solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
(4-Methyl-benzyl)-(3-pentafluoroethyloxy-propyl)-amine undergoes various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding nitroso or nitro compound.
Reduction: The compound can undergo reduction reactions to form secondary or tertiary amines.
Substitution: The benzyl and pentafluoroethyloxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium hydride and alkyl halides are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted benzyl or pentafluoroethyloxy derivatives.
Wissenschaftliche Forschungsanwendungen
(4-Methyl-benzyl)-(3-pentafluoroethyloxy-propyl)-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (4-Methyl-benzyl)-(3-pentafluoroethyloxy-propyl)-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the pentafluoroethyloxy group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (4-Methyl-benzyl)-(3-trifluoroethyloxy-propyl)-amine
- (4-Methyl-benzyl)-(3-difluoroethyloxy-propyl)-amine
- (4-Methyl-benzyl)-(3-fluoroethyloxy-propyl)-amine
Uniqueness
(4-Methyl-benzyl)-(3-pentafluoroethyloxy-propyl)-amine is unique due to the presence of the pentafluoroethyloxy group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and potential biological activity compared to its less fluorinated analogs.
Eigenschaften
Molekularformel |
C13H16F5NO |
|---|---|
Molekulargewicht |
297.26 g/mol |
IUPAC-Name |
N-[(4-methylphenyl)methyl]-3-(1,1,2,2,2-pentafluoroethoxy)propan-1-amine |
InChI |
InChI=1S/C13H16F5NO/c1-10-3-5-11(6-4-10)9-19-7-2-8-20-13(17,18)12(14,15)16/h3-6,19H,2,7-9H2,1H3 |
InChI-Schlüssel |
FSIKDVKCAIHFOE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)CNCCCOC(C(F)(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Ethoxy-4-[(4-nitrophenyl)amino]cyclobut-3-ene-1,2-dione](/img/structure/B15052105.png)
![((1R)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonamide](/img/structure/B15052112.png)
![N-(((3aS,4S,6S,7aR)-3a,5,5-Trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)methyl)ethanamine hydrochloride](/img/structure/B15052116.png)
![[Methyl-(3-methyl-benzyl)-amino]-acetic acid](/img/structure/B15052117.png)

![7-Hydroxy-3-methylisoxazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B15052127.png)
![{[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}[(4-fluorophenyl)methyl]amine](/img/structure/B15052141.png)


![[(3-Chloro-benzyl)-methyl-amino]-acetic acid](/img/structure/B15052169.png)


![5-Bromo-2-oxo-1,3-dihydropyrrolo[2,3-b]pyridine-6-carbonitrile](/img/structure/B15052180.png)
